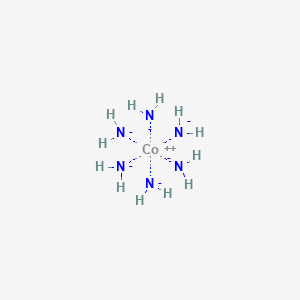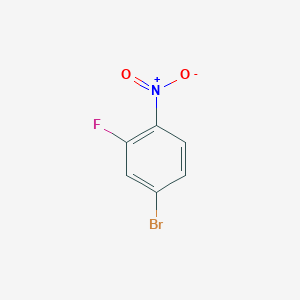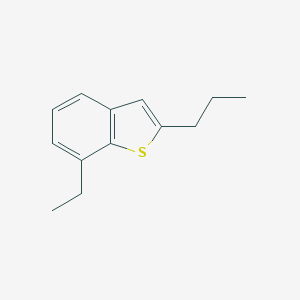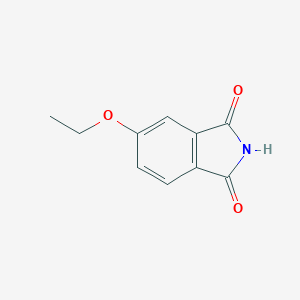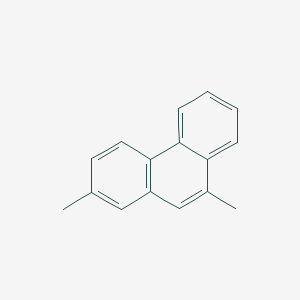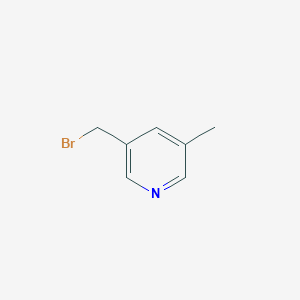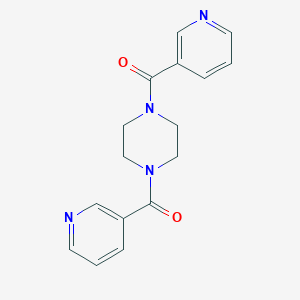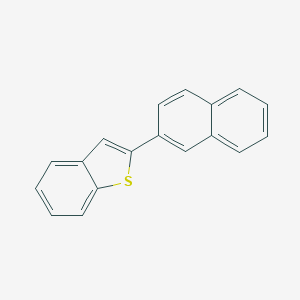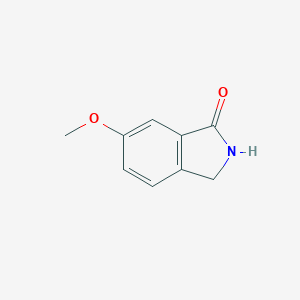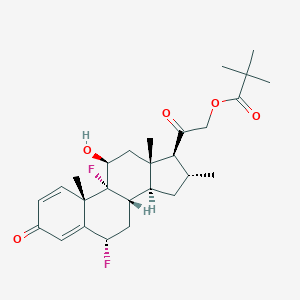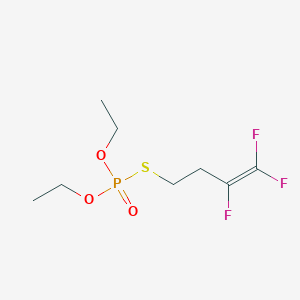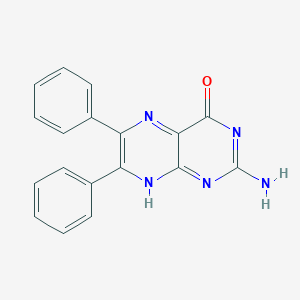
6,7-Diphenylpterin
Overview
Description
6,7-Diphenylpterin is a chemical compound belonging to the pterin family, characterized by the presence of two phenyl groups attached to the 6th and 7th positions of the pterin ring. Pterins are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions.
Mechanism of Action
Target of Action
6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .
Mode of Action
This compound interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .
Biochemical Pathways
It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .
Pharmacokinetics
The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .
Result of Action
The action of this compound results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .
Action Environment
The efficacy and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .
Biochemical Analysis
Biochemical Properties
6,7-Diphenylpterin has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as an intermediate for the preparation of oligonucleotide conjugates designed to target photooxidative damage on single-stranded DNA representing the bcr–abl chimeric gene . The nature of these interactions involves the attachment of the pterin to the 5’-OH group of the oligodeoxynucleotide (ODN) via a linker .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in photooxidative damage . It influences cell function by causing oxidative damage at guanine bases, leading to alkali-labile sites . This impact on cellular metabolism and gene expression can lead to significant changes in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation . The excitation of this compound with near UV light in the presence of the single-stranded target causes oxidative damage at guanine bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific studies on the threshold effects, toxic or adverse effects at high doses of this compound are yet to be conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diphenylpterin typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyrazinecarboxylic acid with 3-chloro-5,6-diphenyl-methyl ester . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the pterin ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diphenylpterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the pterin ring, leading to the formation of reduced pterins.
Substitution: Substitution reactions, particularly at the amino groups, can lead to the formation of substituted pterins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pterin-quinones, while reduction can yield dihydropterins .
Scientific Research Applications
6,7-Diphenylpterin has several scientific research applications:
Biology: The compound is studied for its role in biological systems, particularly in relation to its photochemical properties.
Industry: It is used in the development of photosensitizers for various industrial applications.
Comparison with Similar Compounds
2,4-Diamino-6,7-diphenylpterin: Known for its antimalarial activity.
N3- and 2-NH2-substituted 6,7-diphenylpterins: Used as intermediates in the synthesis of oligonucleotide conjugates.
Uniqueness: 6,7-Diphenylpterin is unique due to its specific photochemical properties and its ability to target and cleave specific DNA sequences. This makes it particularly valuable in research focused on genetic diseases and therapeutic interventions.
Properties
IUPAC Name |
2-amino-6,7-diphenyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFLLFFNWQPPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418267 | |
| Record name | 6,7-Diphenylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17376-91-9 | |
| Record name | 6,7-Diphenylpterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Diphenylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?
A1: The research primarily focuses on using this compound as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated this compound interacts with its target DNA through photochemical processes. Specifically, the studies observe:
- Oxidative Damage: The excited this compound causes oxidative damage to guanine bases in the target DNA sequence. []
- Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []
- Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the this compound to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []
Q2: What are the proposed mechanisms behind the observed DNA cleavage with this compound conjugates?
A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that this compound conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


